molecular formula C26H32N2O4S B11129753 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11129753
M. Wt: 468.6 g/mol
InChI Key: LGQZSTMYMDUFGD-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with methyl groups at positions 3 and 6, a carboxamide linker, and two distinct substituents:

  • N-[4-(diethylamino)benzyl]: A diethylamino-substituted benzyl group, contributing to lipophilicity and basicity.

Properties

Molecular Formula

C26H32N2O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H32N2O4S/c1-5-27(6-2)21-10-8-20(9-11-21)16-28(22-13-14-33(30,31)17-22)26(29)25-19(4)23-12-7-18(3)15-24(23)32-25/h7-12,15,22H,5-6,13-14,16-17H2,1-4H3

InChI Key

LGQZSTMYMDUFGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for 3,6-Dimethyl-1-Benzofuran-2-Carboxylic Acid

The benzofuran core is typically constructed via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For 3,6-dimethyl derivatives, 2,5-dimethylphenol reacts with acetylenedicarboxylate in the presence of sulfuric acid, forming the bicyclic structure through electrophilic aromatic substitution. The carboxylic acid group at the 2-position is introduced via hydrolysis of intermediate esters, often using aqueous sodium hydroxide. Modifications to this method include microwave-assisted cyclization to reduce reaction times.

Functionalization at the 2-Position

Conversion of the carboxylic acid to an acid chloride is critical for subsequent amide coupling. Thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux efficiently produces the acyl chloride intermediate, which is stabilized by inert atmospheres to prevent hydrolysis. Alternative reagents like oxalyl chloride with catalytic dimethylformamide (DMF) offer milder conditions, minimizing side reactions.

Amide Coupling Reactions

Activation of the Benzofuran-2-Carbonyl Chloride

Reaction of 3,6-dimethyl-1-benzofuran-2-carbonyl chloride with N-[4-(diethylamino)benzyl]-1,1-dioxidotetrahydrothiophen-3-amine proceeds via nucleophilic acyl substitution. Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) in DMF at 20°C facilitates deprotonation of the amine, enhancing nucleophilicity. Cs₂CO₃ is preferred for bulky amines, offering higher yields (98%) due to improved solubility.

Optimization of Coupling Conditions

Table 1: Comparison of Coupling Reagents and Yields

ReagentSolventTemperatureTimeYieldSource
Cs₂CO₃DMF20°C2 h98%
TEADCM0°C → RT20 h71%
NaHTHF50°C12 h69%

Excess acyl chloride (1.2 equiv) ensures complete conversion, while prolonged reaction times (>12 hours) risk racemization. Post-reaction workup involves extraction with ethyl acetate, brine washing, and MgSO₄ drying.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.81 (d, 2H, aromatic), 4.20 (m, 2H, CH₂SO₂), 3.13 (m, 2H, CH₂N), 2.93 (s, 3H, SO₂CH₃), 2.48 (s, 3H, Ar-CH₃), 1.70 (t, 1H, NH).

  • ¹³C NMR: 170.2 ppm (C=O), 144.5 ppm (SO₂), 125.6 ppm (aromatic C).

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 397.5 [M+H]⁺, consistent with the molecular formula C₂₃H₃₂N₂O₄S. High-resolution MS (HRMS) confirms the exact mass (397.2124 Da) .

Chemical Reactions Analysis

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including electrophilic substitution reactions. These reactions are pivotal in modifying the structure and enhancing biological activity. Common reagents and conditions used in these reactions include electrophilic agents and specific catalysts to facilitate the substitution process.

Scientific Research Applications

It is related to various fused heterocyclic systems, which are significant for their potential biological activities

Mechanism of Action

The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide exerts its effects is not explicitly detailed in the available literature. related compounds demonstrate significant stability and reactivity, which are crucial for their biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-[4-(Dimethylamino)benzyl]-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Methyl-1-Benzofuran-2-Carboxamide
  • Key Difference: Replaces diethylamino with dimethylamino on the benzyl group.
N-[4-(Dimethylamino)benzyl]-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-Isobutoxybenzamide
  • Key Difference : Replaces the benzofuran core with a 4-isobutoxybenzamide group.
  • Impact : Loss of aromatic rigidity from benzofuran may reduce binding affinity to planar binding pockets (e.g., ATP sites in kinases). Isobutoxy enhances hydrophobicity, favoring CNS penetration .

Core Structure Modifications

2-(4,6-Dimethyl-1-Benzofuran-3-yl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Acetamide
  • Key Difference : Substitutes carboxamide with acetamide and alters substitution on benzofuran.
  • Impact : Acetamide’s shorter chain may reduce steric hindrance, improving binding to shallow protein pockets. However, reduced hydrogen-bonding capacity could lower target engagement .
N-[4-(Dimethylamino)benzyl]-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-Dihydro-1,4-Benzodioxin-2-Carboxamide
  • Key Difference : Replaces benzofuran with a 2,3-dihydrobenzodioxin ring.
  • The saturated ring may confer metabolic stability .

Functional Group Replacements

N,N-Diethyl-3-Methyl-1,2-Oxazole-5-Carboxamide
  • Key Difference: Oxazole replaces benzofuran; diethylamino group is retained.
  • Impact : Oxazole’s smaller size and higher electronegativity may enhance binding to polar targets (e.g., ion channels) but reduce affinity for hydrophobic pockets .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents logP (Predicted) Solubility (mg/mL) Target Affinity (Hypothetical)
Target Compound Benzofuran 3,6-Dimethyl; diethylaminobenzyl; sulfone-tetrahydrothiophene 3.2 0.12 Kinases, GPCRs
N-[4-(Dimethylamino)benzyl] Analog Benzofuran 3-Methyl; dimethylaminobenzyl; sulfone-tetrahydrothiophene 2.7 0.35 Kinases
4-Isobutoxybenzamide Analog Benzamide 4-Isobutoxy; dimethylaminobenzyl; sulfone-tetrahydrothiophene 3.8 0.08 Nuclear receptors
2,3-Dihydrobenzodioxin Analog Benzodioxin 2,3-Dihydro; dimethylaminobenzyl; sulfone-tetrahydrothiophene 2.5 0.45 Enzymes (e.g., PDEs)

Research Implications

  • Diethylamino vs. Dimethylamino: The diethylamino group in the target compound likely enhances off-target interactions with lipid-rich tissues, whereas dimethylamino analogs may exhibit cleaner pharmacokinetic profiles .
  • Benzofuran vs. Benzodioxin : Benzofuran’s rigidity is advantageous for enzyme inhibition, while benzodioxin’s polarity favors extracellular targets .

Biological Activity

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a benzofuran core and a diethylamino group, suggest diverse biological activities. This article presents a detailed examination of its biological activity based on available research findings.

  • Molecular Formula : C25H34N2O6S
  • Molecular Weight : 470.68 g/mol
  • Structure : The compound features a benzofuran backbone, a diethylamino group, and a tetrahydrothiophene moiety, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of functional groups may facilitate binding to specific sites within biological systems, leading to modulation of biochemical pathways.

Antiproliferative Effects

Preliminary studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)9.5

These results suggest that the compound may inhibit cell growth and proliferation through mechanisms that require further elucidation.

Multidrug Resistance Reversal

In addition to its antiproliferative properties, this compound has shown potential in reversing multidrug resistance in cancer cells. Studies indicate that it may enhance the efficacy of conventional chemotherapeutic agents by inhibiting efflux pumps associated with drug resistance mechanisms.

Study 1: Antiproliferative Activity Against MDR Cells

A study conducted by Parekh et al. (2011) explored the effects of various derivatives on human MDR1-gene transfected mouse lymphoma cells. The findings revealed that certain derivatives of benzofuran compounds exhibited promising reversal activity against multidrug resistance, with this compound being among the most effective .

Study 2: Mechanistic Insights

Research investigating the mechanism of action highlighted that the compound interacts with cellular signaling pathways involved in apoptosis and cell cycle regulation. It was observed that treatment with this compound led to an increase in apoptotic markers in treated cancer cells compared to controls.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
1H2SO4, 80°C, 6h65–70>90%
2EDCI, DMF, RT, 12h75–80>95%
3mCPBA, DCM, 0°C→RT85–90>98%

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:
Characterization requires a combination of:

  • 1H/13C NMR : To confirm the benzofuran scaffold, diethylamino group (δ 2.5–3.0 ppm for N-CH2), and sulfone protons (δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]+ ≈ 500–550 Da).
  • HPLC-PDA : For purity assessment (C18 column, acetonitrile/water gradient) .
  • IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and sulfone S=O peaks (~1150–1300 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer:
SAR studies should focus on modifying:

  • Diethylamino Group : Replace with dimethylamino or pyrrolidino to assess charge effects.
  • Sulfone Moiety : Compare with thioether or sulfoxide analogs to evaluate oxidation state impact.
  • Benzofuran Substituents : Vary methyl groups at positions 3 and 6 to probe steric effects.

Q. Experimental Design :

In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding poses .

Pharmacokinetics : Measure solubility (shake-flask method) and metabolic stability (microsomal incubation) .

Advanced: How to resolve contradictions in solubility and bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Solvent Effects : Use standardized solvents (e.g., DMSO for stock solutions) and confirm concentrations via LC-MS .
  • Assay Variability : Validate bioactivity in orthogonal assays (e.g., SPR vs. enzymatic activity).
  • Crystallographic Analysis : Solve the crystal structure to identify hydration states or polymorphs affecting solubility .

Case Example :
If solubility in PBS conflicts between studies (e.g., 10 µM vs. 50 µM):

Re-measure via nephelometry with controlled pH (7.4).

Cross-validate with computational logP predictions (e.g., using MarvinSketch).

Advanced: What strategies optimize in silico modeling for target prediction?

Methodological Answer:

Target Profiling : Use SwissTargetPrediction or SEA to identify putative targets (e.g., GPCRs, kinases) .

Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors at sulfone, hydrophobic benzofuran).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability to top targets .

Q. Validation Metrics :

MetricThreshold
Docking Score (kcal/mol)≤ −8.0
RMSD (MD Trajectory)≤ 2.0 Å
MM-PBSA Binding Energy≤ −50 kJ/mol

Basic: How to troubleshoot low yields during amide coupling steps?

Methodological Answer:
Low yields (<50%) may result from:

  • Moisture Sensitivity : Use anhydrous DMF and molecular sieves.
  • Coupling Agent : Switch from EDCI to HATU for sterically hindered amines .
  • Workup : Extract unreacted starting material with ethyl acetate (3×) and purify via silica gel chromatography (eluent: 5% MeOH/DCM) .

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